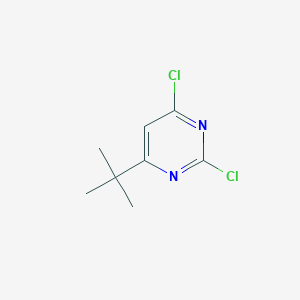

4-Tert-butyl-2,6-dichloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2,6-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSOWDBHBXDLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731638 | |

| Record name | 4-tert-Butyl-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037535-38-8 | |

| Record name | 4-tert-Butyl-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Tert-butyl-2,6-dichloropyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tert-butyl-2,6-dichloropyrimidine is a key heterocyclic building block in the field of medicinal chemistry. Its pyrimidine core, a privileged scaffold in numerous biologically active compounds, is rendered highly reactive towards nucleophilic substitution by the presence of two chloro substituents. The tert-butyl group at the 4-position introduces steric bulk and lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Core Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 1037535-38-8 | [1][2] |

| Molecular Formula | C₈H₁₀Cl₂N₂ | [1][2] |

| Molecular Weight | 205.08 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |

| LogP | 3.0809 | [1] |

Note: Specific experimental data for melting point and boiling point are not consistently reported in publicly available literature. Researchers should refer to the supplier's certificate of analysis for the most accurate information.

Safety and Handling

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as outlined in the patent literature.[3] A key transformation involves the chlorination of a suitable pyrimidine precursor.

Conceptual Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

4-tert-butyl-2-chloropyridine

-

n-Hexanes

-

N,N-dimethylethanolamine

-

n-Butyllithium (n-BuLi)

-

Hexachloroethane

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EA)

Procedure:

-

To a solution of N,N-dimethylethanolamine (2.0 eq) in n-hexanes at -20°C, add n-butyllithium (4.0 eq) dropwise.

-

Stir the reaction mixture at -20°C for 30 minutes.

-

Add 4-tert-butyl-2-chloropyridine (1.0 eq) dropwise at -20°C and stir for 1 hour.

-

Cool the mixture to -70°C and add a solution of hexachloroethane (2.0 eq) in THF dropwise.

-

Stir the reaction at -70°C for 2 hours, then allow it to warm to 10°C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into water.

-

Extract the aqueous layer with ethyl acetate.

-

The combined organic layers are processed and purified by column chromatography to yield this compound as a yellow solid.

Reactivity and Applications in Drug Discovery

The two chlorine atoms on the pyrimidine ring of this compound are susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows for the sequential and regioselective introduction of various functional groups, making it a valuable scaffold for the synthesis of diverse compound libraries for drug discovery.

The general reactivity of dichloropyrimidines is well-documented, with the C4 and C6 positions being more activated towards nucleophilic attack than the C2 position. However, the steric hindrance from the adjacent tert-butyl group in this compound can influence the regioselectivity of these reactions.

Role in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[8] The 2,4-diaminopyrimidine motif, in particular, is known to form key hydrogen bonding interactions with the hinge region of the kinase active site. This compound can serve as a starting material for the synthesis of such kinase inhibitors.

Illustrative Signaling Pathway in Cancer

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors derived from pyrimidine scaffolds.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of a reactive dichloropyrimidine core and a sterically demanding tert-butyl group provides a platform for the synthesis of novel and diverse small molecules. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of next-generation therapeutics, particularly in the area of kinase inhibitors.

References

- A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4. CN110041249A.

-

4-(tert-Butyl)-2,6-dichloropyrimidine. Moldb. Available at: [Link]

-

4,6-Dichloropyrimidine | C4H2Cl2N2. PubChem. Available at: [Link]

- Process for the preparation of chloropyrimidines. US5525724A.

- Process for preparing 4,6-dichloro-pyrimidine. US6018045A.

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Available at: [Link]

-

4,6-Dichloropyrimidine. SLT. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. Available at: [Link]

-

Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1037535-38-8 | 4-(tert-Butyl)-2,6-dichloropyrimidine - Moldb [moldb.com]

- 3. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 4-Tert-butyl-2,6-dichloropyrimidine: Physicochemical Characteristics, Synthesis, and Reactivity for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Pyrimidines in Modern Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of contemporary drug discovery, forming the core of numerous therapeutic agents across a wide range of diseases, including infectious diseases, cancers, and neurological disorders.[1] Its prevalence stems from its ability to mimic the structure of endogenous nucleobases, allowing for interactions with a multitude of biological targets, and its synthetic tractability, which permits extensive chemical modification to fine-tune pharmacological properties. Among the vast landscape of pyrimidine derivatives, 4-Tert-butyl-2,6-dichloropyrimidine emerges as a particularly valuable building block. The presence of two reactive chlorine atoms at the C2 and C6 positions provides facile handles for nucleophilic substitution, while the sterically demanding tert-butyl group at the C4 position offers a powerful tool for modulating selectivity, solubility, and metabolic stability. This guide provides an in-depth exploration of the physicochemical characteristics, spectroscopic profile, synthesis, and reactivity of this compound, offering insights for its strategic deployment in drug development programs.

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in medicinal chemistry. These parameters govern its solubility, reactivity, and ultimately, the pharmacokinetic profile of the resulting drug candidates.

Fundamental Properties

| Property | Value | Source |

| CAS Number | 1037535-38-8 | [2][3] |

| Molecular Formula | C₈H₁₀Cl₂N₂ | [2][3] |

| Molecular Weight | 205.08 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

Calculated Physicochemical Descriptors

Computational models provide valuable predictions of a molecule's behavior in biological systems. These descriptors are crucial for in silico screening and lead optimization efforts.

| Descriptor | Predicted Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Influences membrane permeability and oral bioavailability. A lower TPSA is generally associated with better cell penetration.[2] |

| LogP (Octanol-Water Partition Coefficient) | 3.0809 | A measure of lipophilicity, which affects solubility, absorption, and distribution. A LogP in this range suggests good membrane permeability.[2] |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, influencing interactions with biological targets.[2] |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can contribute to improved membrane permeability.[2] |

| Rotatable Bonds | 0 | The rigid structure can lead to higher binding affinity and improved selectivity for a target.[2] |

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, a detailed analysis of the expected spectroscopic features can be derived from data on closely related analogues, such as 4,6-dichloropyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the aliphatic region. |

| ~7.3 | Singlet | 1H | C5-H | The lone proton on the pyrimidine ring at the C5 position is anticipated to be a singlet in the aromatic region. Its chemical shift will be influenced by the adjacent chloro and tert-butyl groups. |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~30 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

| ~38 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~120 | C5 | The carbon bearing the single proton on the pyrimidine ring. |

| ~160 | C2, C6 | The carbons bearing the chlorine atoms are expected to be significantly downfield due to the electronegativity of the chlorine and the ring nitrogens. |

| ~170 | C4 | The carbon attached to the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the analysis of related dichloropyrimidine structures.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Medium-Strong | C-H stretching (tert-butyl group) |

| ~1550 | Strong | C=N stretching (pyrimidine ring) |

| ~1480 | Strong | C=C stretching (pyrimidine ring) |

| ~850 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 204 and 206, corresponding to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). A significant fragment would likely be the loss of a methyl group from the tert-butyl moiety, resulting in a peak at m/z 189/191.

Synthesis and Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the high reactivity of its C2 and C6 positions towards nucleophilic aromatic substitution (SₙAr). This reactivity profile allows for the sequential and selective introduction of various functional groups, making it a versatile scaffold for building libraries of drug-like molecules.

Synthetic Strategy

The synthesis of this compound can be envisioned starting from a suitable precursor like 4-tert-butyl-2,6-dihydroxypyrimidine. The chlorination can be achieved using standard reagents such as phosphorus oxychloride (POCl₃).[4]

Caption: Stepwise nucleophilic substitution on a dichloropyrimidine.

The ability to perform sequential substitutions with different nucleophiles is a powerful strategy for generating molecular diversity. For instance, an initial amination reaction can be followed by an alkoxylation, leading to asymmetrically substituted pyrimidines.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures for key transformations involving dichloropyrimidine scaffolds and can be adapted for this compound.

Protocol for Nucleophilic Amination

Objective: To synthesize a mono-aminated pyrimidine derivative.

Materials:

-

This compound

-

Primary or secondary amine

-

A suitable solvent (e.g., isopropanol, DMF)

-

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the amine (1.1 eq) and DIPEA (1.2 eq) to the solution.

-

Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

-

The use of a slight excess of the amine and base ensures the complete consumption of the starting dichloropyrimidine.

-

DIPEA is chosen as a base to neutralize the HCl generated during the reaction without competing as a nucleophile.

-

The reaction is heated to overcome the activation energy for the nucleophilic aromatic substitution.

Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To form a C-C bond by coupling the dichloropyrimidine with a boronic acid.

Materials:

-

Mono-chloro-pyrimidine derivative

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

A base (e.g., potassium carbonate)

-

A suitable solvent (e.g., dioxane, DMF)

Procedure:

-

To a reaction vessel, add the mono-chloro-pyrimidine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent.

-

Heat the reaction mixture to a suitable temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS.

-

After completion, cool the mixture and filter it through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Causality behind Experimental Choices:

-

The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction.

-

The base is required to activate the boronic acid.

-

The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its well-defined reactive sites, coupled with the modulating influence of the tert-butyl group, provide a robust platform for the synthesis of diverse libraries of compounds. The predictable reactivity in nucleophilic aromatic substitution and cross-coupling reactions allows for the rational design of molecules with tailored properties. As the quest for novel therapeutics continues, the strategic application of such well-characterized and synthetically accessible scaffolds will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Retrieved from [Link]...

-

SDBS. (n.d.). C-13 NMR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]

-

World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.

-

SLT. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-. Retrieved from [Link]

- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

-

PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Tri-tert-butylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

Sources

4-Tert-butyl-2,6-dichloropyrimidine molecular weight and formula

An In-Depth Technical Guide to 4-Tert-butyl-2,6-dichloropyrimidine for Drug Discovery Professionals

Introduction

This compound is a key heterocyclic building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its structure, featuring a pyrimidine core functionalized with two reactive chlorine atoms and a sterically influential tert-butyl group, makes it a versatile intermediate for synthesizing diverse and complex molecular architectures. The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics.[1][2] The dichloro substitution at the 2 and 6 positions provides two reactive handles for nucleophilic aromatic substitution (SNAr), enabling the systematic construction of compound libraries for screening against various biological targets, particularly protein kinases. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Computational Properties

A thorough understanding of the fundamental properties of a building block is critical for its effective use in synthesis and for predicting the characteristics of its derivatives. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀Cl₂N₂ | [3][4][5] |

| Molecular Weight | 205.08 g/mol | [3][4][6] |

| CAS Number | 1037535-38-8 | [3][4][5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% - 98% | [3][4] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [3] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [3] |

| LogP (calculated) | 3.0809 | [3] |

Synthesis and Mechanistic Insights

The synthesis of dichloropyrimidines is a well-established process in heterocyclic chemistry, typically involving the chlorination of a corresponding dihydroxy-pyrimidine precursor.[7] This transformation is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.

Causality in Reagent Selection:

-

Phosphorus Oxychloride (POCl₃): This reagent serves as both the chlorinating agent and, when used in excess, the reaction solvent. The mechanism involves the activation of the hydroxyl groups (or their tautomeric keto forms) of the pyrimidine ring by phosphorylation, converting them into excellent leaving groups, which are subsequently displaced by chloride ions.

-

Tertiary Amine (e.g., N,N-dimethylaniline, Triethylamine): The addition of a base is crucial for scavenging the HCl generated during the reaction.[8][9] This prevents the protonation of the pyrimidine ring nitrogens, which would deactivate the ring towards the desired reaction, and it drives the equilibrium towards the formation of the chlorinated product.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of its chlorine atoms towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms renders the carbon atoms at positions 2 and 6 highly electrophilic and susceptible to attack by a wide range of nucleophiles.[10]

This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms with amines, alcohols, thiols, and carbon nucleophiles (via cross-coupling reactions), providing a powerful strategy for building molecular diversity.

Regioselectivity:

The two chlorine atoms at the C2 and C6 positions are electronically equivalent. However, the large tert-butyl group at the C4 position can exert steric hindrance, potentially influencing the regioselectivity of the first substitution reaction, especially with bulky nucleophiles. This can be exploited by the medicinal chemist to favor substitution at the less hindered C2 or C6 position, although in many cases, a mixture of isomers may result, requiring careful reaction control and purification.

Diagram of SNAr Reactivity

Caption: Stepwise functionalization via Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

The following protocols are representative methodologies. They should be performed by trained chemists under appropriate laboratory safety conditions.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.[11]

-

Materials:

-

4-tert-butyl-2,6-dihydroxypyrimidine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq)

-

N,N-Dimethylaniline (2.0 eq)

-

Crushed ice

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add 4-tert-butyl-2,6-dihydroxypyrimidine and phosphorus oxychloride.

-

Heat the mixture to 50-60°C.

-

Slowly add N,N-dimethylaniline dropwise via the dropping funnel over 1-2 hours, ensuring the reaction temperature is maintained below 80°C.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 105-110°C) for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

Extract the aqueous mixture with DCM or EtOAc (3 x volume).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

-

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a typical reaction to install an aryl group at one of the chloro positions, a common step in kinase inhibitor synthesis.[1][10]

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vial with an inert gas three times.

-

Add the degassed solvent(s) via syringe.

-

Seal the vial and heat the reaction mixture to 80-100°C for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., EtOAc).

-

Separate the layers. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to isolate the desired monosubstituted product.

-

Analytical Characterization

The identity and purity of this compound and its derivatives must be confirmed through rigorous analytical methods. Commercial suppliers often provide analytical data, including NMR, HPLC, and LC-MS.[4] Standard techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of proton-bearing impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in drug discovery cannot be overstated. Its well-defined reactivity allows for the controlled and divergent synthesis of novel pyrimidine-based compounds. A deep understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to leverage this building block to its full potential, accelerating the discovery of next-generation therapeutics.

References

- Google Patents. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin.

-

Chemsigma. This compound [1037535-38-8]. [Link]

-

PubChem, NIH. 4,6-Dichloropyrimidine. [Link]

-

Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]

- Google Patents.

-

PubChem, NIH. 2,4-Dichloropyrimidine. [Link]

- Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

-

Pathan, A. A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC, PubMed Central. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

MDPI. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. 1037535-38-8 | 4-(tert-Butyl)-2,6-dichloropyrimidine - Moldb [moldb.com]

- 5. This compound [1037535-38-8] | Chemsigma [chemsigma.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 9. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of 4-Tert-butyl-2,6-dichloropyrimidine as a Synthetic Building Block

An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-2,6-dichloropyrimidine

This compound is a key heterocyclic intermediate in medicinal chemistry and materials science. Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] The two chlorine atoms at the C2 and C6 positions serve as versatile leaving groups for subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the facile introduction of diverse functionalities.[2] The sterically demanding tert-butyl group at the C4 position provides unique solubility profiles and can impart specific conformational constraints on target molecules, making it a valuable substituent for modulating pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the most reliable and efficient synthetic pathway to this compound, designed for researchers and drug development professionals. The narrative emphasizes the mechanistic rationale behind procedural choices, offering insights grounded in established chemical principles to ensure reproducibility and scalability.

Part 1: A Robust Two-Step Synthesis Pathway

The most logical and field-proven approach to synthesizing this compound involves a two-step sequence: first, the construction of the substituted pyrimidine ring system, followed by the chlorination of the resulting intermediate. This strategy ensures the correct placement of the tert-butyl group from the outset and utilizes a highly reliable chlorination reaction.

Workflow Overview: From Malonate to Dichloropyrimidine

The overall synthetic transformation can be visualized as a two-stage process, beginning with a cyclocondensation to form the heterocyclic core, followed by a functional group interconversion to install the reactive chloro groups.

Caption: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of 4-tert-butyl-2,6-dihydroxypyrimidine via Cyclocondensation

Principle & Causality: The foundation of this synthesis is the construction of the pyrimidine ring. The most common and effective method for this is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a molecule containing an N-C-N fragment, such as urea, thiourea, or guanidine.[3] In this case, we utilize diethyl tert-butylmalonate as the C-C-C fragment. The tert-butyl group is non-reactive under the reaction conditions and is thus carried through to the product. Urea is selected as the N-C-N fragment due to its low cost and high reactivity in this context. The reaction is catalyzed by a strong base, typically sodium ethoxide, which deprotonates the acidic α-carbon of the malonic ester, initiating the condensation cascade.

Detailed Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.

-

Addition of Reagents: Once the sodium has completely dissolved and the solution has cooled, add diethyl tert-butylmalonate (1.0 eq) dropwise. Stir the mixture for 30 minutes at room temperature.

-

Condensation with Urea: Add urea (1.1 eq) to the reaction mixture.

-

Reaction: Heat the resulting suspension to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated acid (e.g., HCl) to a pH of ~5-6. The resulting precipitate is the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The product, 4-tert-butyl-2,6-dihydroxypyrimidine, can be further purified by recrystallization from water or an ethanol/water mixture.

Caption: Mechanistic flow for the base-catalyzed cyclocondensation reaction.

Step 2: Chlorination of 4-tert-butyl-2,6-dihydroxypyrimidine

Principle & Causality: The conversion of the 2,6-dihydroxypyrimidine intermediate (which exists predominantly in its tautomeric keto form, a pyrimidine-2,4-dione) to the 2,6-dichloro derivative is a critical step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4] The reaction proceeds by converting the hydroxyl/keto groups into better leaving groups, which are subsequently displaced by chloride ions. The reaction is often performed in the presence of a tertiary amine, such as N,N-diisopropylethylamine (Hünig's base) or triethylamine, which acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5] Using a hindered amine like Hünig's base is advantageous as it is non-nucleophilic and less likely to cause side reactions.[5]

Detailed Experimental Protocol:

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a stirring bar with 4-tert-butyl-2,6-dihydroxypyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

-

Addition of Amine: Slowly add N,N-diisopropylethylamine (1.5-2.0 eq) to the slurry while stirring.[5] The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Removal of Excess POCl₃: After cooling, carefully remove the excess POCl₃ by vacuum distillation. This is a critical step to simplify the subsequent work-up.

-

Work-up: Very cautiously, pour the cooled reaction residue onto crushed ice with vigorous stirring. The product will precipitate as a solid. Extreme caution is advised as the quenching of residual POCl₃ with water is highly exothermic and releases HCl gas.

-

Isolation and Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography on silica gel.

Part 2: Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the final product. The following table summarizes the expected analytical data for this compound.

| Property | Value | Source |

| CAS Number | 1037535-38-8 | [6] |

| Molecular Formula | C₈H₁₀Cl₂N₂ | [6] |

| Molecular Weight | 205.08 g/mol | [6] |

| Appearance | White to off-white solid | Typical |

| Yield (Typical) | 75-90% (for chlorination step) | Literature precedent |

| ¹H NMR (CDCl₃) | δ ~7.3 (s, 1H, pyrimidine H-5), δ ~1.4 (s, 9H, C(CH₃)₃) | Predicted |

| ¹³C NMR (CDCl₃) | δ ~175 (C4), ~160 (C2/C6), ~115 (C5), ~38 (quaternary C), ~30 (CH₃) | Predicted |

Part 3: Discussion of Alternative Synthetic Strategies

While the described two-step pathway is the most robust, other theoretical routes could be considered, though they often present greater challenges.

-

Sandmeyer-Type Reactions: One could envision a route starting from 4-tert-butyl-2,6-diaminopyrimidine. The diamine could be subjected to a double Sandmeyer reaction to convert the amino groups into chloro groups via diazonium salt intermediates.[7][8] However, the Sandmeyer reaction on heterocyclic systems can be low-yielding and require harsh conditions, making this a less favorable approach for large-scale synthesis compared to the chlorination of the dihydroxy intermediate.[9]

-

Direct Functionalization: Another theoretical approach would be the introduction of a tert-butyl group onto a pre-existing 2,6-dichloropyrimidine ring. This would likely involve a Friedel-Crafts type reaction or a radical addition. However, such reactions on an electron-deficient pyrimidine ring are difficult to control and often result in poor yields and mixtures of products.

Therefore, the strategy of building the carbon skeleton first via cyclocondensation followed by a reliable chlorination remains the most efficient and logical pathway for the synthesis of this compound.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). Available at: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

- CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4-.Google Patents.

-

Sandmeyer reaction - Wikipedia. Wikipedia. Available at: [Link]

-

2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses. Available at: [Link]

-

Pyrylium salts- kryptonite for the Sandmeyer reaction?. Scientific Update. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Available at: [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]

-

One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. Available at: [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

An Improved and Scalable Process for the Synthesis of Dasatinib. Asian Journal of Chemistry. Available at: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). Available at: [Link]

- US5525724A - Process for the preparation of chloropyrimidines.Google Patents.

- US6018045A - Process for preparing 4,6-dichloro-pyrimidine.Google Patents.

-

Preparation method of 4, 6-dichloropyrimidine. Patsnap. Available at: [Link]

-

Synthesis of chlorinated pyrimidines. Justia Patents. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

-

Synthesis of 13 [a] TTBP : 2,4,6‐tri‐tert‐butylpyrimidine,... ResearchGate. Available at: [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]

-

WO/1995/029166 PROCESS FOR THE PREPARATION OF 4,6-DICHLOROPYRIMIDINE. WIPO. Available at: [Link]

-

Synthesis and Prior Misidentification of 4- tert-Butyl-2,6-dinitrobenzaldehyde. PubMed. Available at: [Link]

-

2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]

- SYNTHESIS OF CHLORINATED PYRIMIDINES.Google Patents.

- United States Patent Office.Google Patents.

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]

- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

starting materials for synthesizing 4-Tert-butyl-2,6-dichloropyrimidine

An In-Depth Technical Guide to the Synthesis of 4-Tert-butyl-2,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of a bulky tert-butyl group and two reactive chlorine atoms on the pyrimidine core makes it a versatile intermediate for creating complex molecular architectures. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of various functional groups at the C2 and C6 positions. The sterically demanding tert-butyl group at the C4 position can impart unique physicochemical properties to the final compounds, such as increased solubility in organic solvents and modulation of biological activity through steric hindrance. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the experimental choices.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several different starting materials. The choice of a particular synthetic route often depends on the availability of precursors, scalability, and desired purity of the final product. The most common strategies involve either the construction of the substituted pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine or pyridine scaffold.

Strategy 1: Ring Construction from Acyclic Precursors

This "bottom-up" approach involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) bearing a tert-butyl group with a nitrogen-containing species like urea or guanidine, followed by chlorination.

-

Pivaloylacetonitrile: This compound contains the necessary carbon framework, including the tert-butyl group and a reactive nitrile that can participate in ring closure.

-

Tert-butylmalonic acid derivatives (e.g., diethyl tert-butylmalonate): These malonic esters are common precursors for barbituric acids and dihydroxypyrimidines.

The synthesis begins with the condensation of diethyl tert-butylmalonate with urea in the presence of a strong base like sodium ethoxide. This reaction forms 4-tert-butyl-pyrimidine-2,6-dione (also known as 4-tert-butylbarbituric acid). The subsequent and crucial step is the chlorination of this intermediate.

Experimental Protocol: Synthesis of this compound from Diethyl tert-butylmalonate

Step 1: Synthesis of 4-tert-butyl-pyrimidine-2,6-dione

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add diethyl tert-butylmalonate, followed by urea.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is poured into water and acidified with a strong acid (e.g., HCl) to precipitate the 4-tert-butyl-pyrimidine-2,6-dione.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Chlorination to this compound

-

In a flask equipped with a reflux condenser and a gas trap, suspend the dried 4-tert-butyl-pyrimidine-2,6-dione in an excess of phosphorus oxychloride (POCl₃).[1][2][3]

-

Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine, can be added to facilitate the reaction.[1][2]

-

Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC or GC-MS.

-

After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate the active methylene group of the malonic ester, initiating the condensation with urea.

-

Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings (in their tautomeric keto forms) to chlorine atoms.[1][2][3]

-

Tertiary Amine Catalyst: The addition of a base like N,N-dimethylaniline can accelerate the chlorination reaction.[2]

Diagram of Synthetic Workflow from Tert-butylmalonate

Caption: Synthesis of this compound via a dihydroxypyrimidine intermediate.

Strategy 2: Modification of a Pre-existing Heterocyclic Core

This "top-down" approach starts with a commercially available or easily synthesized pyrimidine or pyridine derivative, which is then chemically modified to introduce the required substituents.

2,4,6-Trichloropyrimidine is a highly reactive starting material due to its three electrophilic carbon atoms.[4][5] The chlorine atoms can be selectively substituted by nucleophiles. The C4 and C6 positions are generally more reactive towards nucleophilic substitution than the C2 position. To synthesize the target molecule, a tert-butyl nucleophile, such as tert-butyllithium, is reacted with 2,4,6-trichloropyrimidine.

Experimental Protocol: Synthesis from 2,4,6-Trichloropyrimidine

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2,4,6-trichloropyrimidine in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a solution of tert-butyllithium in pentane or hexanes dropwise to the cooled solution.[6] The stoichiometry should be carefully controlled to favor monosubstitution.

-

After the addition is complete, allow the reaction to stir at -78 °C for a specified period. The reaction progress can be monitored by quenching small aliquots and analyzing by GC-MS.

-

Once the reaction is complete, quench it by the slow addition of a proton source, such as saturated aqueous ammonium chloride solution, while maintaining the low temperature.

-

Allow the mixture to warm to room temperature, and then extract the product with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated. The resulting crude product is then purified by chromatography to isolate this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Organolithium reagents like tert-butyllithium are extremely reactive towards water and oxygen.[6]

-

Low Temperature (-78 °C): This is crucial to control the high reactivity of the tert-butyllithium and to prevent side reactions, such as multiple substitutions or decomposition of the starting material.

-

Aprotic Solvent (THF): THF is a good solvent for both the pyrimidine and the organolithium reagent and is stable under the reaction conditions.

Diagram of Synthetic Pathway from 2,4,6-Trichloropyrimidine

Caption: Nucleophilic substitution of 2,4,6-trichloropyrimidine with tert-butyllithium.

An alternative strategy involves starting with a substituted pyridine and building the pyrimidine ring onto it or, more directly, by functionalizing a pre-existing substituted pyridine. A patent describes the synthesis starting from 4-tert-butylpyridine.[7]

-

Chlorination of 4-tert-butylpyridine: The first step is the chlorination of 4-tert-butylpyridine to yield 4-tert-butyl-2-chloropyridine. This can be achieved using a strong base like n-butyllithium to deprotonate the C2 position, followed by reaction with a chlorine source.[7]

-

Further Chlorination: The resulting 4-tert-butyl-2-chloropyridine is then subjected to a second chlorination step to introduce a chlorine atom at the C6 position, yielding the final product.[7]

This route is advantageous if 4-tert-butylpyridine is a readily available and cost-effective starting material.

Quantitative Data Summary

| Synthetic Route | Key Starting Materials | Key Reagents | Typical Yield | Purity |

| Ring Construction | Diethyl tert-butylmalonate, Urea | NaOEt, POCl₃ | Moderate to Good | High after purification |

| Nucleophilic Substitution | 2,4,6-Trichloropyrimidine | tert-Butyllithium | Variable, depends on conditions | Requires careful purification |

| Pyridine Functionalization | 4-tert-butylpyridine | n-BuLi, Chlorinating agent | Reported up to 53.2% overall[7] | Good |

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The choice of the most appropriate method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. The ring construction method starting from tert-butylmalonic acid derivatives is a classic and reliable approach. The nucleophilic substitution of 2,4,6-trichloropyrimidine offers a more direct route but requires careful handling of highly reactive organometallic reagents. Finally, the functionalization of 4-tert-butylpyridine presents an alternative for consideration, particularly if this starting material is readily accessible. Each of these methods provides a valuable tool for medicinal and materials chemists to access this important synthetic intermediate.

References

- A kind of preparation method of 4- tert- butyl -2- chloropyridine and 4 - Google P

-

'Green' Synthesis of 2-Substituted 6-Hydroxy-[3H]-pyrimidin-4-ones and 4,6-Dichloropyrimidines: Improved Strategies and Mechanistic Study - ConnectSci. (URL: [Link])

-

Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed. (URL: [Link])

-

Facile and Practical Synthesis of 2,6-Dichloropurine - ResearchGate. (URL: [Link])

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. (URL: [Link])

-

Caution! tert-Butylithium is extremely pyrophoric and must not be allowed to come into contact with the atmosphere. - Organic Syntheses. (URL: [Link])

-

ChemInform Abstract: Synthesis of 2‐Chloro‐4,6‐di(heteroaryl)pyrimidines. - Sci-Hub. (URL: [Link])

- Process for preparing 4,6-dichloro-pyrimidine - Google P

- Process for the preparation of chloropyrimidines - Google P

- Preparation method of 4, 6-dichloropyrimidine - Eureka | P

-

Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. (URL: [Link])

-

Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents - ResearchGate. (URL: [Link])

-

Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents... - ResearchGate. (URL: [Link])

-

Synthesis of pivaloylacetonitrile - PrepChem.com. (URL: [Link])

-

PROCESS FOR THE PREPARATION OF 4,6-DICHLOROPYRIMIDINE. (URL: [Link])

-

2,6-DI-tert-BUTYL-4-METHYLPYRIDINE - Organic Syntheses Procedure. (URL: [Link])

- Process for preparing 2,4,6-trichloropyrimidine - Google P

Sources

- 1. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]

4-Tert-butyl-2,6-dichloropyrimidine NMR and mass spectrometry data

An In-depth Technical Guide to the Predicted NMR and Mass Spectrometry Data of 4-Tert-butyl-2,6-dichloropyrimidine

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound (C₈H₁₀Cl₂N₂), a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to a scarcity of publicly available experimental spectra for this specific molecule, this document leverages fundamental spectroscopic principles and comparative data from structurally related compounds to offer a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the expected spectral features of this and similar substituted pyrimidines.

Introduction and Molecular Structure

This compound is a substituted pyrimidine, a class of heterocyclic compounds that are foundational scaffolds in numerous pharmaceuticals and agrochemicals. The presence of two chlorine atoms and a bulky tert-butyl group imparts specific chemical properties and reactivity, making its unambiguous structural confirmation paramount in any synthetic workflow. Spectroscopic techniques such as NMR and MS are indispensable for this purpose.

The structure of this compound is presented below. The numbering of the pyrimidine ring is crucial for the assignment of NMR signals.

Figure 1: Molecular Structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following NMR data are predicted based on the analysis of substituent effects and comparison with known spectra of related dichloropyrimidines and tert-butylated aromatic compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two distinct signals.

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.3 | Singlet | 1H | H-5 | The chemical shift is influenced by the two adjacent chlorine atoms, which are electron-withdrawing. For comparison, the H-5 proton in 4,6-dichloropyrimidine appears at 7.46 ppm.[1] The electron-donating tert-butyl group at C-4 is expected to provide some shielding, shifting the peak slightly upfield. |

| ~1.4 | Singlet | 9H | -C(CH ₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and thus appear as a single, sharp peak. The typical chemical shift for a tert-butyl group is in the range of 1.0-1.5 ppm.[2][3] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175 | C-4 | This carbon is attached to the electron-donating tert-butyl group and is part of the electron-deficient pyrimidine ring. Its chemical shift is expected to be significantly downfield. |

| ~162 | C-2, C-6 | These carbons are bonded to highly electronegative chlorine atoms, causing a strong deshielding effect and resulting in a downfield chemical shift. This is consistent with data from other dichloropyrimidines.[4] |

| ~120 | C-5 | This carbon is bonded to a hydrogen and is expected to be the most upfield of the pyrimidine ring carbons. |

| ~38 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group typically appears in this region.[5] |

| ~30 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group are expected in this range.[2] |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to provide a clear molecular ion peak with a characteristic isotopic pattern and predictable fragmentation pathways.

Molecular Ion and Isotopic Pattern

The nominal molecular weight of this compound is 205 g/mol . Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a distinctive cluster of peaks:

-

M⁺: m/z 205 (containing two ³⁵Cl atoms)

-

(M+2)⁺: m/z 207 (containing one ³⁵Cl and one ³⁷Cl atom)

-

(M+4)⁺: m/z 209 (containing two ³⁷Cl atoms)

The expected relative intensity ratio of these peaks is approximately 9:6:1 .

Predicted Fragmentation Pattern

Under electron ionization (EI), the primary fragmentation is anticipated to be driven by the formation of a stable tertiary carbocation from the tert-butyl group.

Figure 2: Predicted major fragmentation pathways for this compound.

Table 3: Predicted Major Mass Fragments

| m/z | Proposed Fragment | Notes |

| 205/207/209 | [C₈H₁₀Cl₂N₂]⁺˙ | Molecular ion. The 9:6:1 isotopic pattern is a key diagnostic feature. |

| 190/192/194 | [C₇H₇Cl₂N₂]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. This is often the base peak for tert-butyl substituted aromatic compounds due to the stability of the resulting cation.[6] |

| 148/150/152 | [C₄H₂Cl₂N₂]⁺˙ | Loss of the entire tert-butyl radical (•C₄H₉). |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a good initial choice for its volatility and ability to dissolve many organic compounds.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

-

Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe for the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A spectral width of 0-200 ppm is generally appropriate.

-

Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) will be required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working solution in the µg/mL range.

-

-

GC-MS Analysis:

-

Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode, with the temperature set to ~250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and mass spectra are based on well-established principles and data from analogous structures. The key identifying features are expected to be the simple two-singlet pattern in the ¹H NMR, the characteristic chemical shifts of the substituted pyrimidine ring in the ¹³C NMR, and the prominent [M-CH₃]⁺ fragment with a clear dichlorinated isotopic pattern in the mass spectrum. The provided protocols offer a solid foundation for the experimental verification of these predictions.

References

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link][2]

-

PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link][3]

-

SpectraBase. 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. [Link][4]

-

ResearchGate. Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?[Link]

-

ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link][6]

-

PMC. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link][5]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

PubMed. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

Sources

- 1. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Regioselectivity of a Bulky Heterocycle: A Technical Guide to the Differential Reactivity of Chloro Groups in 4-Tert-butyl-2,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, prized for its versatile biological activities.[1][2] Substituted dichloropyrimidines, in particular, serve as highly adaptable intermediates for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the differential reactivity of the C2 and C6 chloro groups in 4-tert-butyl-2,6-dichloropyrimidine. We will dissect the interplay of electronic and steric factors that govern its reactions and provide field-proven insights into controlling regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended to be a practical resource for researchers, enabling the strategic and efficient functionalization of this valuable synthetic building block.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine core is a privileged structure in a multitude of clinically significant pharmaceuticals. Its electron-deficient nature makes it susceptible to nucleophilic attack, a characteristic that synthetic chemists leverage for the introduction of diverse functional groups.[1][3] In the case of 2,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent, presenting a unique challenge and opportunity for regioselective functionalization. The introduction of a bulky tert-butyl group at the C4 position in this compound introduces a significant steric bias, which can be strategically exploited to direct the substitution to one of the chloro positions.

The Underlying Principles of Reactivity in Dichloropyrimidines

The reactivity of dichloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions is primarily dictated by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack.[3] Generally, the order of reactivity for chloro-substituted positions in pyrimidines is C4(6) > C2 >> C5.[3] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer complex when the attack occurs at the positions ortho or para to the ring nitrogens.

In this compound, the C2 and C6 positions are both ortho and para to the ring nitrogens, making them electronically activated for nucleophilic attack. However, the presence of the sterically demanding tert-butyl group at C4 dramatically influences the accessibility of the adjacent C2 and C6 positions.

The Decisive Role of Steric Hindrance

The tert-butyl group, with its large steric footprint, is the primary determinant of regioselectivity in the reactions of this compound. It is anticipated that nucleophilic attack will preferentially occur at the C2 position, which is sterically less encumbered than the C6 position, located adjacent to the bulky C4 substituent. This steric hindrance can be a powerful tool for achieving selective monosubstitution.

Regioselective Functionalization: Experimental Strategies and Protocols

This section provides detailed methodologies for achieving regioselective substitution on the this compound core. The protocols are based on established principles of pyrimidine chemistry and can be adapted to specific research needs.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a fundamental method for introducing a variety of nucleophiles onto the pyrimidine ring.

The introduction of amino groups is a common strategy in drug design. For this compound, amination is expected to favor the C2 position.

Table 1: Predicted Outcome of Regioselective Amination

| Position of Substitution | Predicted Major Product | Rationale |

| C2 | 2-Amino-4-tert-butyl-6-chloropyrimidine | Lower steric hindrance from the C4-tert-butyl group. |

| C6 | 6-Amino-4-tert-butyl-2-chloropyrimidine | Higher steric hindrance from the C4-tert-butyl group. |

Experimental Protocol: Selective C2-Amination

This protocol describes a typical nucleophilic aromatic substitution reaction to achieve mono-amination, favoring the C2 position due to steric hindrance at C6.

-

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 eq)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5 eq)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the desired amine (1.1 eq) to the solution.

-

Add the non-nucleophilic base (1.5 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Typical reaction times can range from a few hours to overnight.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 2-amino-4-tert-butyl-6-chloropyrimidine.

-

Causality Behind Experimental Choices:

-

Anhydrous Solvent: Prevents unwanted hydrolysis of the chloropyrimidine.

-

Inert Atmosphere: Protects the reaction from moisture and oxygen, which can interfere with the reaction, especially if organometallic reagents are used in subsequent steps.

-

Non-nucleophilic Base: Scavenges the HCl generated during the reaction without competing with the amine nucleophile.

-

Monitoring: Essential to determine the optimal reaction time to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted byproduct.

Similar to amination, the introduction of alkoxy or thioalkoxy groups is expected to occur preferentially at the C2 position.

Experimental Protocol: Selective C2-Alkoxylation

-

Materials:

-

This compound

-

Desired alcohol (as solvent or in an inert solvent)

-

A strong base such as sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) (1.1 eq)

-

-

Procedure:

-

To a solution of the desired alcohol in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere, carefully add the strong base at 0 °C to generate the alkoxide in situ.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the alkoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and process as described in the amination protocol.

-

Purify by column chromatography to yield 4-tert-butyl-2-alkoxy-6-chloropyrimidine.

-

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds.[4][5] In the context of this compound, these reactions can also be directed by steric effects.

The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups. Steric hindrance from the tert-butyl group is expected to favor coupling at the C2 position.

Table 2: Predicted Outcome of Regioselective Suzuki-Miyaura Coupling

| Position of Coupling | Predicted Major Product | Rationale |

| C2 | 4-tert-butyl-2-aryl-6-chloropyrimidine | Lower steric hindrance for the bulky palladium catalyst to access the C-Cl bond. |

| C6 | 4-tert-butyl-6-aryl-2-chloropyrimidine | Higher steric hindrance, disfavoring the approach of the catalytic complex. |

Experimental Protocol: Selective C2-Suzuki-Miyaura Coupling

This protocol outlines a typical Suzuki-Miyaura coupling reaction.[6]

-

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

-

Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

-

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), the base (2-3 eq), and the palladium catalyst (2-5 mol%).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to isolate the desired 4-tert-butyl-2-aryl-6-chloropyrimidine.

-

Self-Validating System in Cross-Coupling:

The success of a regioselective cross-coupling reaction can be validated by careful characterization of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The distinct chemical environments of the protons and carbons in the C2- and C6-substituted isomers will lead to different spectral patterns, allowing for unambiguous structure determination.

Visualization of Reaction Pathways

The following diagrams illustrate the logical flow of the regioselective functionalization strategies discussed.

Diagram 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Caption: Steric hindrance directs nucleophilic attack to the C2 position.

Diagram 2: Regioselective Suzuki-Miyaura Cross-Coupling

Caption: Steric hindrance favors palladium-catalyzed coupling at the C2 position.

Conclusion and Future Outlook

The differential reactivity of the chloro groups in this compound is a prime example of how steric factors can be harnessed to achieve regiochemical control in organic synthesis. The bulky tert-butyl group at the C4 position effectively shields the adjacent C6 chloro group, thereby directing both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions to the more accessible C2 position. This inherent selectivity makes this compound a valuable and predictable building block for the synthesis of complex, selectively functionalized pyrimidines. For drug development professionals, a thorough understanding of these reactivity patterns is crucial for the rational design of synthetic routes to novel therapeutic agents. Future research in this area could explore the use of more sophisticated catalytic systems to potentially reverse this inherent selectivity or to achieve selective difunctionalization with different substituents at the C2 and C6 positions.

References

-

MDPI. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Molecules, 27(20), 7036. Retrieved from [Link]

-

MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2486. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Retrieved from [Link]

-